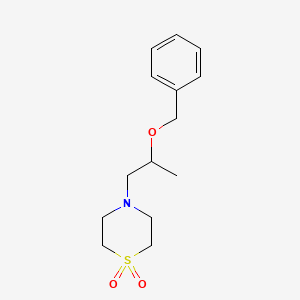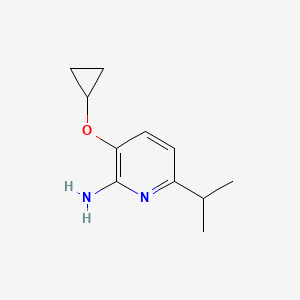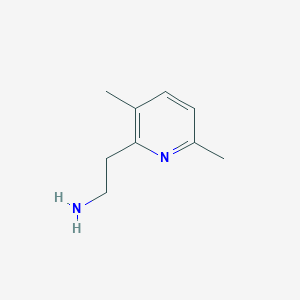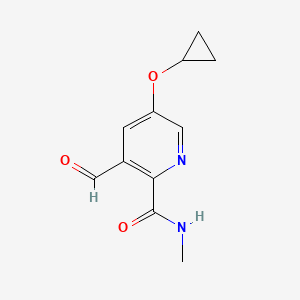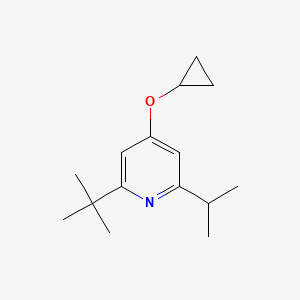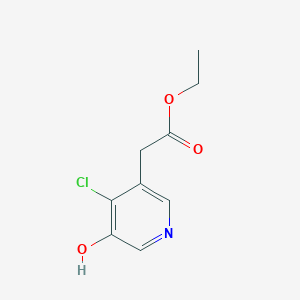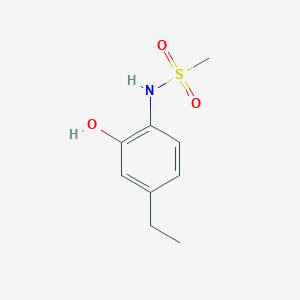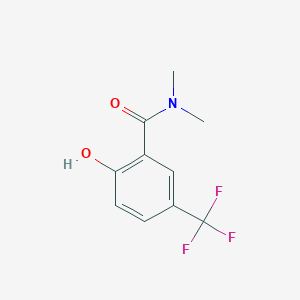
2-Hydroxy-N,N-dimethyl-5-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N,N-dimethyl-5-(trifluoromethyl)benzamide is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N,N-dimethyl-5-(trifluoromethyl)benzamide typically involves the reaction of 2-hydroxy-5-(trifluoromethyl)benzoic acid with N,N-dimethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may require strong nucleophiles and specific catalysts to overcome the resistance of the trifluoromethyl group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-N,N-dimethyl-5-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to modulate biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of 2-Hydroxy-N,N-dimethyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, potentially leading to inhibition or modulation of their activity. The hydroxyl and amide groups can participate in hydrogen bonding, further stabilizing the interaction with the target.
類似化合物との比較
2-Hydroxy-5-(trifluoromethyl)pyridine: A pyridine derivative with similar trifluoromethyl and hydroxyl groups.
3-Hydroxy-N,N-dimethyl-5-(trifluoromethyl)benzamide: A structural isomer with the hydroxyl group in a different position.
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Lacks the hydroxyl group but contains the trifluoromethyl and dimethylamide groups.
Uniqueness: 2-Hydroxy-N,N-dimethyl-5-(trifluoromethyl)benzamide is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The combination of these functional groups can enhance the compound’s reactivity and binding affinity, making it a valuable molecule for various applications.
特性
分子式 |
C10H10F3NO2 |
|---|---|
分子量 |
233.19 g/mol |
IUPAC名 |
2-hydroxy-N,N-dimethyl-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H10F3NO2/c1-14(2)9(16)7-5-6(10(11,12)13)3-4-8(7)15/h3-5,15H,1-2H3 |
InChIキー |
GXVZDQPBKXWAQW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


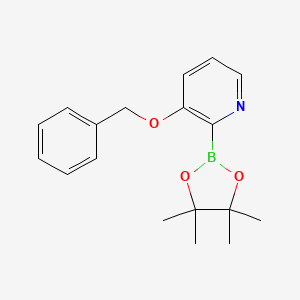
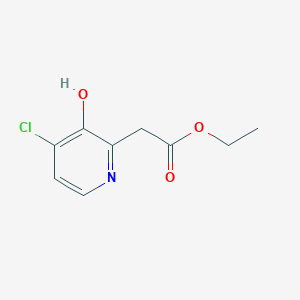
![2-Azaspiro[3.3]heptane oxalate](/img/structure/B14846492.png)
